molecular formula C12H19NO2 B4986397 1-anilino-3-isopropoxy-2-propanol

1-anilino-3-isopropoxy-2-propanol

Cat. No. B4986397
M. Wt: 209.28 g/mol
InChI Key: DRKWHQROPCBLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Anilino-3-isopropoxy-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that has a molecular formula of C14H21NO2. This compound is also known as AIP or Ro 31-8220 and is commonly used as a protein kinase inhibitor.

Mechanism of Action

The mechanism of action of 1-Anilino-3-isopropoxy-2-propanol involves the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting the activity of protein kinases, this compound can disrupt the signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 1-Anilino-3-isopropoxy-2-propanol can have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). This compound has also been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-Anilino-3-isopropoxy-2-propanol in lab experiments is its specificity. It can selectively inhibit certain protein kinases without affecting others, making it an ideal tool for studying specific signaling pathways. However, one of the limitations is that this compound can have off-target effects, and its potency can vary depending on the cell type and experimental conditions.

Future Directions

Several future directions can be explored in the study of 1-Anilino-3-isopropoxy-2-propanol. One of the areas is the development of more potent and selective inhibitors of protein kinases. Another area of research is the identification of biomarkers that can predict the response to this compound in cancer patients. Additionally, studies can be conducted to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion
In conclusion, 1-Anilino-3-isopropoxy-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity in inhibiting protein kinases makes it an ideal tool for studying specific signaling pathways. Further research is needed to explore its potential applications and develop more potent and selective inhibitors.

Synthesis Methods

The synthesis of 1-Anilino-3-isopropoxy-2-propanol involves several steps. One of the commonly used methods is the reaction of 3-isopropoxyaniline with 2-bromo-1-propanol in the presence of a base. The reaction yields 1-Anilino-3-isopropoxy-2-propanol as the final product.

Scientific Research Applications

1-Anilino-3-isopropoxy-2-propanol has been extensively studied for its potential applications in scientific research. One of the significant areas of research is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by blocking the activity of certain protein kinases.

properties

IUPAC Name

1-anilino-3-propan-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(2)15-9-12(14)8-13-11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKWHQROPCBLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CNC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylamino)-3-(propan-2-yloxy)propan-2-OL

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